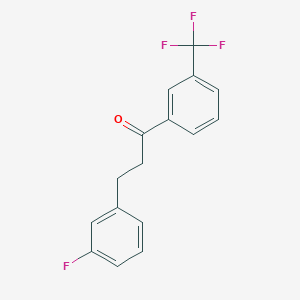

3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F4O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSOKLXDQSPVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644541 | |

| Record name | 3-(3-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-41-4 | |

| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Description

The most commonly reported and effective method for synthesizing 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone is the Friedel-Crafts acylation . This involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.

-

- 3-Fluorobenzoyl chloride (acyl chloride)

- 2'-Trifluoromethylacetophenone (aromatic ketone substrate)

Catalyst: Aluminum chloride (AlCl3), a strong Lewis acid, is used to activate the acyl chloride and facilitate electrophilic aromatic substitution.

-

- Anhydrous environment to prevent hydrolysis of acyl chloride

- Controlled temperature to optimize yield and minimize side reactions

Reaction Mechanism

- The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion.

- The aromatic ring of 2'-trifluoromethylacetophenone undergoes electrophilic substitution at the appropriate position, forming the ketone linkage.

- Workup involves quenching the reaction mixture and purification of the product by standard methods such as recrystallization or chromatography.

Alternative Synthetic Routes and Related Compounds

While direct literature on alternative routes for this exact compound is limited, related compounds with trifluoromethyl and fluorophenyl substituents have been synthesized using similar Friedel-Crafts acylation strategies. For example:

These examples reinforce the utility of Friedel-Crafts acylation and related electrophilic aromatic substitution reactions in preparing trifluoromethylated aromatic ketones.

Detailed Data Table: Synthesis Parameters for 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone

| Parameter | Details |

|---|---|

| Starting Materials | 3-Fluorobenzoyl chloride, 2'-trifluoromethylacetophenone |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous dichloromethane or carbon disulfide (typical for Friedel-Crafts) |

| Temperature | 0°C to room temperature (to control reaction rate) |

| Reaction Time | Several hours (typically 2-6 hours) |

| Workup | Quenching with ice-water, extraction, drying over MgSO4 |

| Purification | Column chromatography or recrystallization |

| Yield | Generally moderate to good (60-80%) depending on conditions |

| Safety Notes | Anhydrous conditions required; AlCl3 is corrosive and moisture sensitive |

Research Findings and Optimization Notes

- Anhydrous Conditions: Essential to prevent hydrolysis of acyl chloride, which would reduce yield and complicate purification.

- Catalyst Loading: Excess AlCl3 can increase reaction rate but may lead to side reactions; optimization is necessary.

- Temperature Control: Lower temperatures favor selectivity and reduce by-products.

- Substrate Purity: High purity of 3-fluorobenzoyl chloride and trifluoromethylacetophenone improves reaction efficiency.

- Continuous Flow Synthesis: For related trifluoromethylated propiophenones, continuous flow reactors have been employed industrially to enhance reproducibility and scalability. This approach could be adapted for 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone synthesis.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Reaction of 3-fluorobenzoyl chloride with 2'-trifluoromethylacetophenone using AlCl3 | Well-established, moderate to high yield, straightforward | Requires anhydrous conditions, corrosive reagents |

| Oxime-based synthesis (related compounds) | Use of propionaldoxime derivatives for trifluoromethyl propiophenones | Alternative route, moderate yields | More complex steps, less direct |

| Continuous flow synthesis (industrial scale) | Flow reactors for Friedel-Crafts acylation | Enhanced control, scalability | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol at reflux temperatures.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Observations :

- Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5) compared to methyl-substituted analogs (logP ~2.8), improving membrane permeability .

- Multi-Fluorinated Analogs : Compounds with multiple fluorines (e.g., 3,4,5-trifluorophenyl) exhibit stronger electron-withdrawing effects but may reduce synthetic yield due to increased reactivity .

Physicochemical Properties

- Molecular Weight : The trifluoromethyl group increases molecular weight (~276.26 g/mol) compared to methyl (242.29 g/mol) or chloro (258.74 g/mol) analogs .

- Solubility : Fluorination reduces aqueous solubility but enhances lipid bilayer penetration, critical for central nervous system (CNS) targeting .

- Stability : The trifluoromethyl group improves metabolic stability against oxidative degradation compared to methyl or hydroxylated derivatives .

Biological Activity

3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance lipophilicity and biological activity. The presence of these groups can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It has the potential to bind to specific receptors, modulating signaling pathways that influence cell growth and differentiation.

- DNA Interaction : The compound may interact with DNA, potentially influencing gene expression and cellular functions.

Anticancer Activity

Recent studies have investigated the anticancer properties of 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 | 45.2 | |

| PC3 | 62.1 | |

| HeLa | 38.4 |

These results indicate that the compound has significant potential as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are detailed below:

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the practical applications of 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone in clinical settings:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation.

- Antimicrobial Efficacy : Another case study focused on its effectiveness against resistant bacterial strains, emphasizing its potential role in treating infections caused by resistant pathogens.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, ethyl 3-(3-fluorophenyl)-3-oxopropanoate (a precursor) is prepared by reacting dilithiomonoethylmalonate with 3-fluorobenzoyl chloride at −78°C, followed by condensation with guanidine in refluxing ethanol to yield pyrimidinone derivatives . Alternative routes involve organometallic reagents, such as n-BuLi in THF with trifluoroacetamide derivatives, achieving ~88% yield under argon at low temperatures . Key factors include temperature control (−78°C to room temperature), solvent polarity (THF or ethanol), and stoichiometric ratios of malonate/acid chloride.

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone?

- Methodological Answer :

- <sup>19</sup>F NMR : Identify fluorine environments; the trifluoromethyl group (CF3) resonates near −60 to −70 ppm, while the 3-fluorophenyl group appears at −110 to −120 ppm .

- <sup>1</sup>H NMR : Aromatic protons in the 3-fluorophenyl moiety show splitting patterns (e.g., doublets of doublets) between 7.2–7.8 ppm. The propiophenone carbonyl (C=O) absence in IR (1700–1750 cm⁻¹) confirms ketone formation .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C10H8F4O (exact mass: 220.164) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and fluorophenyl groups influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing CF3 group deactivates the ketone, reducing nucleophilic attack rates. However, the 3-fluorophenyl meta-substitution minimizes steric hindrance, allowing selective reactions at the carbonyl. Computational modeling (DFT) can quantify charge distribution, while kinetic studies under varying pH (e.g., using NaBH4 in ethanol) reveal rate constants. Contrast with analogs like 3'-chloro derivatives (higher steric bulk) shows reduced yields in hydride reductions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, density) for fluorinated propiophenones?

- Methodological Answer : Discrepancies arise from purification methods (e.g., distillation vs. crystallization) or measurement techniques. For example:

- Boiling Point : Predicted values (e.g., 389°C for 3'-chloro analogs ) may differ from experimental data due to decomposition. Use thermogravimetric analysis (TGA) to assess thermal stability.

- Density : Compare experimental gas pycnometry (1.225 g/cm³ ) with computational estimates (e.g., COSMO-RS). Cross-validate with X-ray crystallography for solid-state density .

Q. How can researchers design bioassays to evaluate the anticancer potential of 3-(3-Fluorophenyl)-3'-trifluoromethylpropiophenone derivatives?

- Methodological Answer :

- In Vitro Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Fluorophenyl-thiadiazole hybrids show IC50 values of 46–67 μmol/L .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing CF3 with Cl or OCH3) and test against control compounds.

- Mechanistic Studies : Assess apoptosis (flow cytometry with Annexin V) or ROS generation (DCFH-DA probe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.